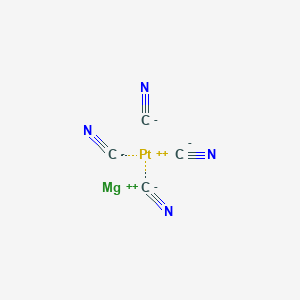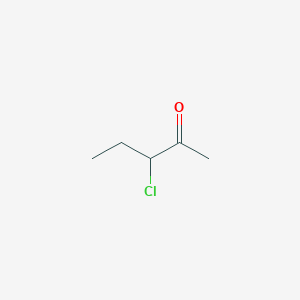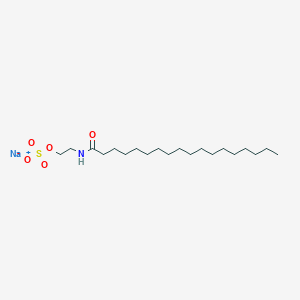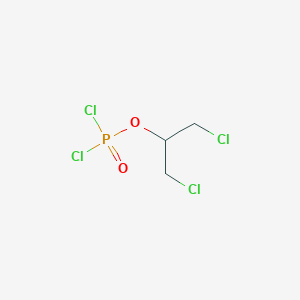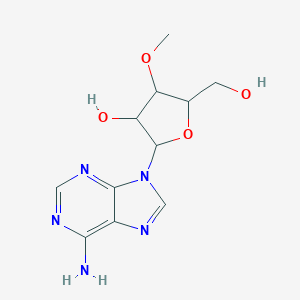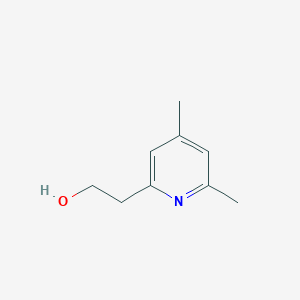
2-(4,6-Dimethylpyridin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(4,6-Dimethylpyridin-2-yl)ethanol and related compounds often involves controlled polymerization methods such as group transfer polymerization (GTP) and reversible addition–fragmentation chain transfer (RAFT) polymerization. These methods have been used to create polymers with specific segments that can be selectively removed under certain conditions, demonstrating the versatility of this compound in polymer science (Elladiou & Patrickios, 2012).
Molecular Structure Analysis
The crystal structure of compounds related to 2-(4,6-Dimethylpyridin-2-yl)ethanol has been extensively studied, revealing complex geometries and bonding patterns. For instance, a zinc compound featuring a related ligand exhibits a distorted trigonal–bipyramidal geometry, underscoring the structural diversity that can arise from modifications to the pyridine ring (Wang et al., 2014).
Chemical Reactions and Properties
2-(4,6-Dimethylpyridin-2-yl)ethanol participates in various chemical reactions, demonstrating its potential as a protecting group and in the synthesis of novel compounds. Its reactivity under alkaline conditions and stability under acidic conditions make it a valuable tool in organic synthesis and polymer chemistry. This compound's ability to be hydrolyzed under specific conditions is particularly noteworthy, indicating its utility in creating complex molecular architectures with precise control over functional group placement (Elladiou & Patrickios, 2012).
Physical Properties Analysis
While detailed studies specifically addressing the physical properties of 2-(4,6-Dimethylpyridin-2-yl)ethanol are limited, the structural analyses of related compounds provide insight into its likely characteristics. These compounds often exhibit intricate hydrogen bonding and supramolecular arrangements in their crystal structures, suggesting that 2-(4,6-Dimethylpyridin-2-yl)ethanol could display similar complex intermolecular interactions, affecting its solubility, melting point, and other physical properties.
Chemical Properties Analysis
The chemical properties of 2-(4,6-Dimethylpyridin-2-yl)ethanol, including its reactivity and stability, make it an interesting subject for research. Its ability to act as a protecting group for methacrylic acid and its potential for selective removal in polymer chemistry applications highlight its versatility and utility in materials science and organic synthesis (Elladiou & Patrickios, 2012).
Aplicaciones Científicas De Investigación
Supramolecular Interactions
2-(4,6-Dimethylpyridin-2-yl)ethanol plays a significant role in the study of non-classical supramolecular interactions within crystal structures. For example, it has been involved in research on the crystal structure of salts formed from acidic ethanolic media, where it contributes to understanding how non-classical N–H⋯X hydrogen bonding and π–π interactions influence the formation of complex structures like ladder chains in crystal lattices. This knowledge is crucial for the development of new materials with specific optical or electrical properties (Haddad, AlDamen, & Willett, 2006).
Polymer Chemistry
In polymer science, 2-(4,6-Dimethylpyridin-2-yl)ethanol has been identified as an effective protecting group for carboxylic acids. Its ability to be selectively removed post-polymerization either chemically or thermally is valuable for synthesizing polymers with desired functionalities. This attribute is particularly beneficial for creating polymers with specific block structures or chemical properties, expanding the toolkit available for designing advanced polymeric materials (Elladiou & Patrickios, 2012).
Coordination Chemistry
Research in coordination chemistry has explored complexes involving 2-(4,6-Dimethylpyridin-2-yl)ethanol, studying their structure, bonding, and potential catalytic activities. These studies contribute to a deeper understanding of metal-ligand interactions and the development of catalysts for industrial processes, including oligomerization of ethylene and other reactions critical to chemical manufacturing (Kermagoret & Braunstein, 2008).
Bioinorganic Chemistry
In the realm of bioinorganic chemistry, 2-(4,6-Dimethylpyridin-2-yl)ethanol-based ligands have been used to synthesize metal complexes that interact with DNA, demonstrating the potential for applications in medicinal chemistry, such as anticancer therapies. These complexes have been shown to bind with DNA and induce cleavage, suggesting their use as therapeutic agents or tools in biotechnology (Mustafa et al., 2015).
Propiedades
IUPAC Name |
2-(4,6-dimethylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-5-8(2)10-9(6-7)3-4-11/h5-6,11H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQPCTUALPFOSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dimethylpyridin-2-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

